molecular formula C7H3FN2O2S B3336653 2-Fluoro-5-nitrophenylisothiocyanate CAS No. 340719-39-3

2-Fluoro-5-nitrophenylisothiocyanate

Cat. No.: B3336653
CAS No.: 340719-39-3
M. Wt: 198.18 g/mol
InChI Key: WIJSRXIJEVBAMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-nitrophenylisothiocyanate typically involves the reaction of 2-Fluoro-5-nitroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

2-Fluoro-5-nitroaniline+ThiophosgeneThis compound+HCl\text{2-Fluoro-5-nitroaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} 2-Fluoro-5-nitroaniline+Thiophosgene→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the process generally involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-nitrophenylisothiocyanate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines to form thiourea derivatives.

    Hydrolysis: Reacts with water to form amines and carbon dioxide.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Conditions: Typically carried out in organic solvents like dichloromethane or acetonitrile at room temperature.

Major Products

    Thiourea Derivatives: Formed from reactions with amines.

    Amines and Carbon Dioxide: Formed from hydrolysis reactions.

Scientific Research Applications

2-Fluoro-5-nitrophenylisothiocyanate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-nitrophenylisothiocyanate involves its reactivity with primary amines in proteins. The compound forms a stable covalent bond with the amine group, resulting in the formation of a thiourea linkage. This reaction is highly specific and can be used to label proteins for various analytical techniques.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-nitrophenylisothiocyanate is unique due to its specific reactivity with primary amines, making it a valuable tool in proteomics and chemical biology research. Its fluorine and nitro substituents also influence its reactivity and stability compared to other isothiocyanates.

Properties

IUPAC Name

1-fluoro-2-isothiocyanato-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2S/c8-6-2-1-5(10(11)12)3-7(6)9-4-13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJSRXIJEVBAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N=C=S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701261250
Record name Benzene, 1-fluoro-2-isothiocyanato-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340719-39-3
Record name Benzene, 1-fluoro-2-isothiocyanato-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340719-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-fluoro-2-isothiocyanato-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(2-fluoro-5-nitrophenyl)-1,4-dihydro-5H-tetrazol-5-thione and its sodium salt;
Name
1-(2-fluoro-5-nitrophenyl)-1,4-dihydro-5H-tetrazol-5-thione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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